Ceratamine A Exhibits Lower Metabolic Clearance Compared to Ceratamine B
In a direct head-to-head comparison of metabolic stability, Ceratamine A was found to have a lower estimated clearance rate in human liver microsomes than its close analog, Ceratamine B [1]. This suggests that Ceratamine A may possess more favorable pharmacokinetic properties for in vivo applications. Ceratamine B was estimated to have a moderate clearance, while Ceratamine A was found to have a low clearance [1].
| Evidence Dimension | Estimated clearance in human liver microsomes |
|---|---|
| Target Compound Data | Low clearance |
| Comparator Or Baseline | Ceratamine B: Moderate clearance |
| Quantified Difference | Ceratamine A clearance is qualitatively lower than Ceratamine B clearance |
| Conditions | In vitro human liver microsome assay |
Why This Matters
A compound with lower metabolic clearance is expected to have a longer half-life and greater exposure in vivo, potentially leading to improved efficacy and a more desirable dosing regimen, making Ceratamine A a superior starting point for medicinal chemistry optimization over Ceratamine B.
- [1] Smith SE. Metabolism In Vitro of the Microtubule Perturbagens: Ceratamines A and B. Doctoral Dissertation, University of Pittsburgh. 2014. View Source
